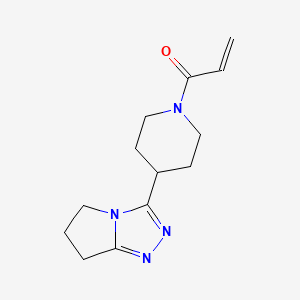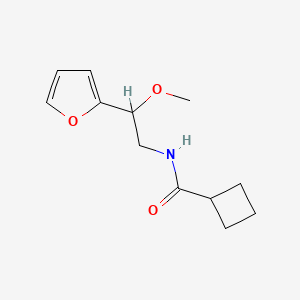
5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide (DCMPC) is an organic compound that is used in a variety of scientific and industrial applications. It is a white crystalline substance with a molecular weight of 229.1 g/mol and a melting point of approximately 149 °C. DCMPC is an important intermediate in the synthesis of a variety of organic compounds and is used in a variety of scientific applications, such as biological research and drug development.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of related compounds, such as methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, has been developed through practical and efficient synthetic routes. These methods highlight regioselectivity and the conversion of functional groups to yield high-quality intermediates for further chemical synthesis (Horikawa, Hirokawa, & Kato, 2001).
An efficient synthesis route for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the potential of using these compounds as intermediates for the development of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists. This research signifies the importance of these compounds in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).
The synthesis of [(11)C]MK-1064 as a new PET radioligand for imaging of orexin-2 receptor highlights the application of similar compounds in radiochemistry and imaging studies. This research showcases the utility of these compounds in developing tools for medical diagnostics and research (Gao, Wang, & Zheng, 2016).
Potential Biological Activities
Studies on derivatives and structurally related compounds have explored their potential biological activities. For example, research into acridine derivatives and their interaction with DNA suggests the specific base recognition and binding capabilities of these compounds, which could be leveraged in developing new therapeutics targeting DNA interactions (Markovits, Gaugain, Barbet, Roques, & Le Pecq, 1981).
The exploration of N-methoxy-N-methylamides as a class of compounds, including methods for their synthesis from carboxylic acids, points to the broad utility of these chemical modifications in synthetic organic chemistry. Such compounds serve as key intermediates for further chemical transformations and have applications in various research domains (Sibi, Stessman, Schultz, Christensen, Lu, & Marvin, 1995).
Propriétés
IUPAC Name |
5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-6(9)7(10)11-4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZINVISHQNRXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(N=C1)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-butoxyphenyl)methyl]-2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2523937.png)
![3-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2523938.png)
![7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2523939.png)

![Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2523943.png)

![N-(3-ethynylphenyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2523945.png)

![2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2523948.png)
![2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2523951.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2523954.png)
![N-(2-chlorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2523955.png)

